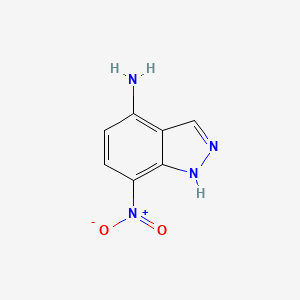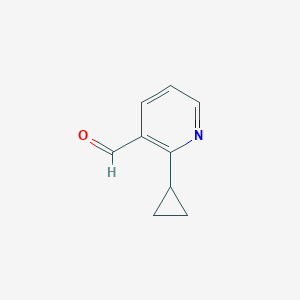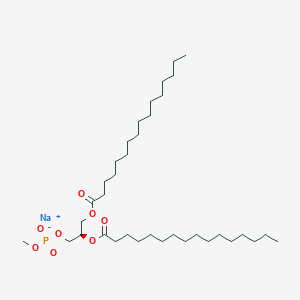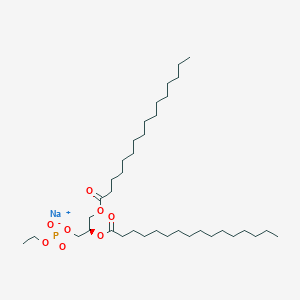
3-Benzyl-2-chloro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-chloro-6-methoxyquinoline is a quinoline derivative . It has a molecular formula of C17H14ClNO . This compound can be used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The method includes the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound. Finally, this compound reacts with sodium methoxide to generate this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with a benzyl group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with phosphorus oxychloride, N, N-dimethylformamide, phenylpropionyl chloride, and sodium methoxide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.752 Da . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : 3-Benzyl-2-chloro-6-methoxyquinoline is synthesized through multi-step processes, often involving substitution, nitration, reduction, cyclization, and chlorination. These synthesis techniques are crucial for creating aryl quinoline compounds, which are significant in various chemical research areas (Wang et al., 2015).
- Crystal Structure Analysis : The molecular structures of compounds like this compound are analyzed using X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. Such studies provide insights into their crystallographic and conformational properties (Zhou et al., 2022).
Biological Applications
- Antimicrobial Properties : Some derivatives of this compound exhibit notable antimicrobial activities, making them potential candidates for developing new antibacterial agents (Shaikh, 2013).
- Antimalarial Activity : Derivatives of this compound, particularly those bearing the quinoline moiety, have been synthesized and evaluated for antimalarial activity, showing promise in malaria treatment research (Alam et al., 2011).
Advanced Material Research
- Fluorescence Properties : Quinoline derivatives, including those related to this compound, are studied for their fluorescence properties. Such studies are important for developing materials with specific light-emitting characteristics (Enoua et al., 2009).
- Photoelectric Applications : The synthesis of π-conjugated polymers using quinoline derivatives opens avenues in photoelectric research. These materials are explored for their potential in detecting metal ions and applications in biological systems (Deng et al., 2017).
Propriétés
IUPAC Name |
3-benzyl-2-chloro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKROLEQJNDAHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732042 |
Source


|
| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918518-74-8 |
Source


|
| Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
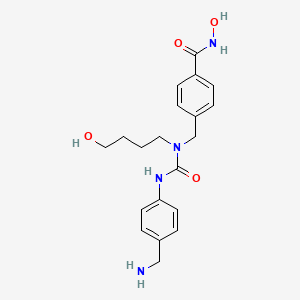
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)


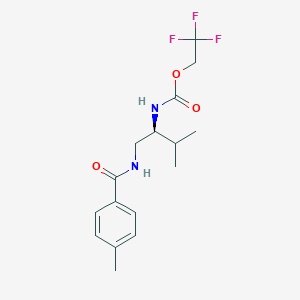
![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)

